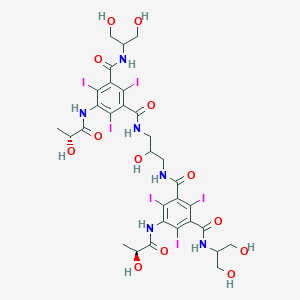

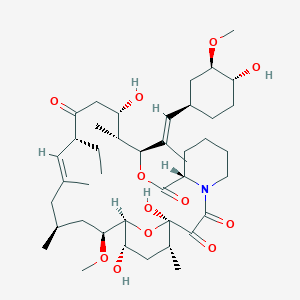

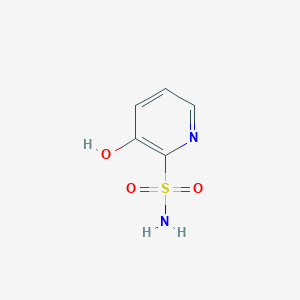

![molecular formula C14H8F3NO B137772 4-[4-(Trifluoromethoxy)phenyl]benzonitrile CAS No. 157788-40-4](/img/structure/B137772.png)

4-[4-(Trifluoromethoxy)phenyl]benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[4-(Trifluoromethoxy)phenyl]benzonitrile is a compound that is structurally related to various benzonitriles that have been studied for their potential applications in different fields. While the specific compound is not directly mentioned in the provided papers, related compounds such as 4-(Trifluoromethyl)benzonitrile have been investigated for their use in high voltage lithium-ion batteries as electrolyte additives, due to their ability to form protective films on cathodes and improve cyclic stability . Other related compounds have been synthesized for their potential use in pharmaceuticals, such as bicalutamide intermediates , or for their interesting photophysical properties, which could be useful in the development of luminescent materials .

Synthesis Analysis

The synthesis of related trifluoromethyl benzonitriles often involves multiple steps, including bromination, Grignard reactions, cyanidation, and amination, as demonstrated in the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide . Another method for synthesizing benzonitriles involves the use of bis(2-methoxyethyl)aminosulfur trifluoride for the conversion of phenylacetic acids to phenylacetonitriles or benzonitriles . These methods highlight the versatility and practicality of synthesizing fluorinated benzonitriles.

Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)benzonitrile has been studied at low temperatures, revealing that molecules are linked through hydrogen bonds into a dense two-dimensional network. The presence of electronegative groups such as the trifluoromethyl group can lead to slight deformations in the aromatic ring . Quantum mechanical calculations and spectroscopic investigations of related compounds provide insights into their molecular orbital, non-linear optical properties, and molecular electrostatic potential, which are important for understanding reactivity and interactions .

Chemical Reactions Analysis

The chemical reactivity of fluorinated benzonitriles can be influenced by the presence of the trifluoromethyl group, which can affect the electron density and thus the sites of electrophilic or nucleophilic attack. For instance, the synthesis of functionalized polyfluorinated phthalocyanines involves selective displacement reactions facilitated by the presence of fluorine atoms . Additionally, the formation of protective films on lithium-ion battery cathodes by 4-(Trifluoromethyl)benzonitrile suggests that these compounds can undergo oxidative reactions under electrochemical conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzonitriles are influenced by their molecular structure. For example, the presence of the trifluoromethyl group can enhance the oxidative stability of the compound, as seen in the case of 4-(Trifluoromethyl)benzonitrile used as an electrolyte additive . The study of mesomorphic properties of related compounds, such as 4-(polyfluoroalkoxycarbonyl)phenyl benzoates, reveals that the introduction of fluorine substituents can affect their liquid crystalline behavior . Additionally, the luminescent properties of benzonitriles with alkoxy and methoxy substituents have been explored, showing potential for use in optoelectronic applications .

科学的研究の応用

Application 1: Photoredox Catalyst

- Summary of Application : “4-[4-(Trifluoromethoxy)phenyl]benzonitrile” can be used as a photoredox catalyst .

- Methods of Application : The application of this compound as a photoredox catalyst involves visible light irradiation .

- Results or Outcomes : The use of this compound as a photoredox catalyst resulted in azidotrifluoromethoxylated products with isolated yields ranging from 28% to 72% .

Application 2: Synthesis of α-Trifluoromethylstyrene Derivatives

- Summary of Application : “4-[4-(Trifluoromethoxy)phenyl]benzonitrile” might be used in the synthesis of α-Trifluoromethylstyrene derivatives .

- Methods of Application : The synthesis of α-Trifluoromethylstyrene derivatives involves C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution .

- Results or Outcomes : The use of this compound in the synthesis of α-Trifluoromethylstyrene derivatives has been successfully utilized in organic synthetic chemistry .

Application 3: Synthesis of Fluorinated Compounds

- Summary of Application : “4-[4-(Trifluoromethoxy)phenyl]benzonitrile” might be used in the synthesis of more complex fluorinated compounds .

- Methods of Application : The synthesis of these fluorinated compounds involves C–F bond activation in a CF3 group .

- Results or Outcomes : The use of this compound in the synthesis of fluorinated compounds has been successfully utilized in organic synthetic chemistry .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It’s classified as having acute toxicity for oral, dermal, and inhalation exposure, and is also classified as a flammable solid . Safety precautions include avoiding heat, flames, and sparks, and not eating, drinking, or smoking when handling the compound .

特性

IUPAC Name |

4-[4-(trifluoromethoxy)phenyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NO/c15-14(16,17)19-13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJNMSJDSXDKEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20614284 |

Source

|

| Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Trifluoromethoxy)phenyl]benzonitrile | |

CAS RN |

157788-40-4 |

Source

|

| Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

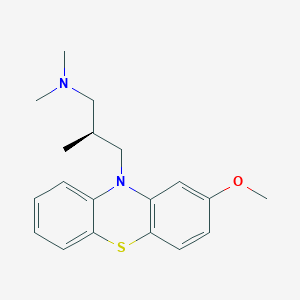

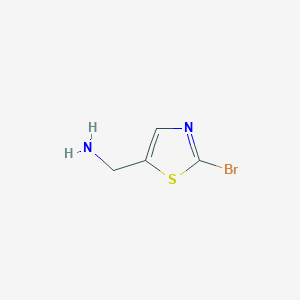

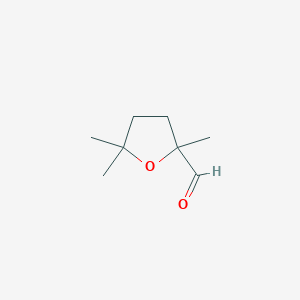

![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)